Trandolapril - 87679-37-6

Trandolapril

Catalog Number: EVT-242506
CAS Number: 87679-37-6
Molecular Formula: C24H34N2O5
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trandolapril is an ethyl ester prodrug of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat. [] It is classified as a long-acting ACE inhibitor. [] In scientific research, trandolapril is used to investigate the renin-angiotensin system's role in various physiological and pathological processes, particularly related to hypertension and cardiovascular disease.

Mechanism of Action

Trandolapril is de-esterified in the liver to its active metabolite, trandolaprilat. [] Trandolaprilat is a potent inhibitor of ACE activity, approximately eight times more active than trandolapril. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] By inhibiting ACE, trandolapril reduces angiotensin II formation, leading to:

  • Decreased Vasoconstriction: This results in a decrease in blood pressure. [, ]
  • Decreased Aldosterone Secretion: Aldosterone promotes sodium and water retention, contributing to hypertension. [] By reducing aldosterone, trandolapril further lowers blood pressure.
  • Increased Plasma Renin: Renin is an enzyme that initiates the renin-angiotensin system. [] Increased renin levels can counteract the effects of ACE inhibition to some extent.
Physical and Chemical Properties Analysis
  • Lipophilicity: Trandolaprilat is more lipophilic than other ACE inhibitors, such as enalaprilat. [] This property may contribute to its enhanced potency in inhibiting tissue ACE activity and reducing blood pressure. []
  • Partition Coefficient: Trandolaprilat has a higher lipophilicity than temocaprilat, another ACE inhibitor metabolite. [] This is evident in its higher n-octanol-water partition coefficient (log Po/w -1.1 for trandolaprilat vs -2.5 for temocaprilat). []
  • Hepatobiliary Excretion: Unlike temocaprilat, trandolaprilat is not excreted in bile via an ATP-dependent active transporter (cMOAT). []

Hypertension

  • Blood Pressure Reduction: Trandolapril effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHR) [, ] and rats with induced hypertension via renal mass ablation. []
  • Left Ventricular Hypertrophy Regression: In SHR, trandolapril treatment normalized left ventricular weight, indicating a regression of left ventricular hypertrophy, a common consequence of prolonged hypertension. []
  • Combination Therapy: Trandolapril's antihypertensive effects are enhanced when combined with other antihypertensive agents, such as verapamil (a calcium channel blocker). [, , , ] This combination therapy is particularly effective in patients with moderate to severe hypertension or those who do not respond adequately to monotherapy. [, ]

Cardiovascular Disease

  • Antiarrhythmic Effects: Chronic oral trandolapril pre-treatment in pigs significantly reduced the incidence of fatal ventricular fibrillation during regional myocardial ischemia and reperfusion. [] This protective effect was associated with decreased heart rate and cardiac ACE activity inhibition. []
  • Reduction of Atrial Fibrillation: In a clinical study, trandolapril treatment significantly reduced the incidence of atrial fibrillation in patients with left ventricular dysfunction following acute myocardial infarction. []
  • Improved Endothelial Function: In uninephrectomized SHR, trandolapril improved the acetylcholine-induced relaxation of aortic rings, indicating improved endothelial function. []

Renal Disease

  • Antiproteinuric Effect: Trandolapril effectively reduced proteinuria in various models of renal disease, including SHR with insulin-dependent diabetes [] and rats with subtotal nephrectomy. [] This protective effect may be related to its ability to reduce glomerulosclerosis and renal fibrosis. [, ]
  • Renal Protection: In rats with subtotal nephrectomy, the combination of trandolapril and verapamil offered additional protection against progressive renal injury compared to trandolapril alone. []
  • Impact of Renal Function: While renal function influences trandolaprilat pharmacokinetics, it does not significantly affect pharmacodynamic measurements like ACE inhibition and blood pressure changes. []

Diabetes

  • Microalbuminuria Prevention: In the BENEDICT trial, trandolapril alone or in combination with verapamil delayed the onset of microalbuminuria in patients with type 2 diabetes and hypertension. [, ]
  • Improved Metabolic Parameters: Trandolapril demonstrated a neutral or beneficial effect on glucose, insulin, and lipid profiles in hypertensive patients, including those with type 2 diabetes. []
Applications
  • Inhibition of MMP-9: Trandolapril treatment significantly reduced MMP-9 activity in cerebral infarct lesions after middle cerebral artery occlusion in rats. [] This inhibition of MMP-9 may contribute to its neuroprotective effects in cerebral ischemia. []
  • Atherosclerosis Inhibition: Trandolapril significantly reduced atherosclerotic involvement in the aorta of Watanabe heritable hyperlipidemic rabbits. [] The antiatherosclerotic effect is suggested to be a class effect of ACE inhibitors. []
Future Directions
  • Role of Carboxylesterase 1 Polymorphism: Further research is needed to fully elucidate the impact of the CES1 G143E genetic variant on trandolapril activation and its clinical implications in various patient populations. []
  • Impact on Fibrinolysis: Although some studies suggest a potential effect of ACE inhibitors on the fibrinolytic system, further research is required to confirm the specific impact of trandolapril on tissue-type plasminogen activator (t-PA) and plasminogen activator inhibitor type-1 (PAI-1) levels, particularly in relation to different ACE genotypes. []

Trandolaprilat

  • Compound Description: Trandolaprilat is the active metabolite of Trandolapril. It is a potent, long-acting, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [, ] Trandolaprilat exhibits approximately eight times greater potency as an ACE inhibitor compared to Trandolapril. [, ] This compound undergoes further metabolism before renal elimination. [] Trandolaprilat demonstrates a high affinity for ACE, exceeding that of the prodrug Trandolapril. [, ]
  • Relevance: Trandolaprilat is directly formed from Trandolapril through hepatic metabolism. It is responsible for the primary therapeutic effects of Trandolapril. [, , ]

Enalapril

  • Compound Description: Enalapril, like Trandolapril, is an ACE inhibitor prodrug, ultimately exerting its effect by inhibiting ACE activity and reducing angiotensin II formation. [, ]
  • Relevance: The paper compares the properties and activities of Trandolapril and Enalapril, highlighting the superior potency of Trandolapril in reducing blood pressure and inhibiting tissue ACE activity. []

Enalaprilat

  • Compound Description: Enalaprilat is the active diacid metabolite of the ACE inhibitor Enalapril. []
  • Relevance: This compound serves as a point of comparison to Trandolapril and its active metabolite, Trandolaprilat, in terms of their relative potency in inhibiting ACE activity in various tissues. [] Notably, Trandolaprilat demonstrates significantly greater potency as an ACE inhibitor compared to Enalaprilat. []

Verapamil

  • Relevance: Verapamil is frequently co-administered with Trandolapril in clinical settings for managing hypertension. This combination therapy often demonstrates enhanced antihypertensive effects and potentially offers additive benefits in managing conditions like proteinuria, especially in the context of diabetic nephropathy. [, , , , , , , , , , , , , ]

Valsartan

  • Compound Description: Valsartan, classified as an Angiotensin II receptor antagonist, exhibits potent and long-term protective effects against renal injury progression. [] This mechanism aligns with its role in regulating blood pressure and mitigating the detrimental effects of Angiotensin II on the kidneys. []

Bradykinin

  • Compound Description: Bradykinin is a kinin peptide that plays a role in various physiological processes, including vasodilation and inflammation. []
  • Relevance: This compound is relevant due to its potential involvement in the mechanism of action of ACE inhibitors. ACE is responsible for the degradation of bradykinin, implying that ACE inhibition by drugs like Trandolapril could lead to elevated bradykinin levels. []

Sibutramine

  • Compound Description: Sibutramine is an anti-obesity medication. It functions by inhibiting the reuptake of neurotransmitters, promoting satiety and potentially impacting blood pressure and heart rate. []
  • Relevance: The study investigates the combined effect of Sibutramine with Trandolapril and Verapamil on blood pressure and metabolic parameters in obese hypertensive patients. Notably, the findings indicate that combining Sibutramine with Trandolapril and Verapamil does not adversely affect heart rate in these individuals, addressing a key concern associated with Sibutramine use. []

Temocaprilat

  • Compound Description: Temocaprilat, an active metabolite of the ACE inhibitor temocapril, exhibits a distinct characteristic: it is effectively excreted in bile via an ATP-dependent active transporter known as the canalicular multispecific organic anion transporter (cMOAT). [] This excretion pathway contributes to the overall elimination of Temocaprilat from the body.
  • Relevance: The study delves into the mechanisms of biliary excretion for different ACE inhibitors, specifically comparing Trandolaprilat and Temocaprilat. Notably, Trandolaprilat does not interact with or utilize the cMOAT transporter for its elimination, unlike Temocaprilat. []

Hydrochlorothiazide (HCTZ)

  • Compound Description: Hydrochlorothiazide (HCTZ) is a diuretic commonly employed in the management of hypertension. []
  • Relevance: The study investigates the efficacy and tolerability of Trandolapril and Captopril in treating mild to moderate essential hypertension. HCTZ is used as an add-on therapy in cases where monotherapy with either ACE inhibitor does not adequately control blood pressure. []

Atenolol

  • Compound Description: Atenolol is a beta-blocker, a class of drugs commonly prescribed for hypertension and other cardiovascular conditions. [, , ]
  • Relevance: Atenolol serves as a comparative agent in studies evaluating the efficacy of Trandolapril in managing hypertension, particularly in the context of diabetic patients. [, , ]

Ramipril

  • Compound Description: Ramipril is an ACE inhibitor. []
  • Relevance: Ramipril serves as an internal standard in a study developing a method for quantifying Trandolapril and its metabolite, Trandolaprilat, in human plasma using liquid chromatography/tandem mass spectrometry. []

Candesartan Cilexetil

  • Compound Description: Candesartan Cilexetil, classified as an Angiotensin II receptor antagonist, exhibits potent and sustained preventive effects against the progression of renal injury. []
  • Relevance: The study examines the effects of various antihypertensive medications, including Candesartan Cilexetil, on proteinuria and urinary podocytes in patients with IgA nephropathy. The findings suggest that Candesartan Cilexetil, along with Trandolapril, demonstrates superior efficacy in reducing proteinuria and urinary podocyte counts compared to Verapamil in this specific patient population. []

Lercanidipine

  • Compound Description: Lercanidipine is a calcium channel blocker. []
  • Relevance: Lercanidipine, in combination with Enalapril, is analyzed alongside the combination of Trandolapril and Verapamil in a study developing a high-performance liquid chromatography method. This method aims to simultaneously quantify both drug combinations in pharmaceutical formulations. []

Properties

CAS Number

87679-37-6

Product Name

Trandolapril

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C24H34N2O5

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1

InChI Key

VXFJYXUZANRPDJ-WTNASJBWSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Solubility

Soluble in chloroform, dichloromethane, methanol
2.07e-02 g/L

Synonyms

1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid
Gopten
Mavik
Odrik
RU 44570
RU-44570
RU44570
trandolapril
Udrik

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.